molecular formula C8H7NO4 B6601380 6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 19841-85-1

6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B6601380
CAS No.: 19841-85-1
M. Wt: 181.15 g/mol
InChI Key: CNMNDMRAJGRXKC-UHFFFAOYSA-N
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Description

6-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of nicotinic acid, which is known for its wide spectrum of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of reactive sites on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of alkyl halides and bases like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

6-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to act as a chelating agent, forming complexes with metal ions. This property is crucial in its biological activities, where it can inhibit the growth of certain cancer cells by interfering with metal-dependent enzymes and pathways .

Comparison with Similar Compounds

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-1,2-dihydropyridine-3-carbonitrile
  • 2-Oxo-1,2-dihydropyridine-4-carboxylic acid

Comparison: 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the acetyl group at the 6-position, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .

Properties

IUPAC Name

6-acetyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4(10)6-3-2-5(8(12)13)7(11)9-6/h2-3H,1H3,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMNDMRAJGRXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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